Mal-PEG2-NHS

Catalog No.
S12272726
CAS No.
M.F
C14H16N2O8
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG2-NHS

Product Name

Mal-PEG2-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetate

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C14H16N2O8/c17-10-1-2-11(18)15(10)5-6-22-7-8-23-9-14(21)24-16-12(19)3-4-13(16)20/h1-2H,3-9H2

InChI Key

HLLLISBRYDGYSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCN2C(=O)C=CC2=O

Mal-PEG2-NHS, commonly referred to as SM(PEG)2 (CAS: 955094-26-5), is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester for primary amine reactivity and a maleimide group for sulfhydryl conjugation. The defining structural feature of this molecule is its discrete two-unit polyethylene glycol (PEG2) spacer, which provides a precise 17.6 Å crosslinking distance . In industrial and laboratory procurement, Mal-PEG2-NHS is primarily sourced to replace classic aliphatic or cycloalkane-based crosslinkers, as the PEGylated spacer imparts critical water solubility to the resulting bioconjugates, preventing the precipitation of heavily modified proteins or hydrophobic payloads [1].

Research Fit

Workflow
Aqueous amine-to-sulfhydryl crosslinking without co-solvents
Spacer precision
Discrete single-length PEG2 spacer for defined geometry
Conjugation type
Non-cleavable heterobifunctional bioconjugation building block

Substituting Mal-PEG2-NHS with non-PEGylated baseline comparators, such as SMCC or GMBS, frequently results in severe processability issues during bioconjugation. Classic linkers like SMCC contain highly hydrophobic cyclohexane rings that drive macro-aggregation and precipitation when conjugating hydrophobic drugs or multiple labels to a single carrier protein [1]. Conversely, substituting with longer PEGylated variants, such as Mal-PEG4-NHS (24.6 Å) or Mal-PEG12-NHS (53.4 Å), introduces excessive spacer flexibility and steric bulk that can interfere with tight structural proximity requirements in assays or disrupt the binding affinity of small targeting ligands [2]. Therefore, Mal-PEG2-NHS is strictly required when a workflow demands both the solubility of a PEG spacer and the minimal steric footprint of a 17.6 Å linkage.

Substitution Risk

Mal-PEG2-NHS PEG2 spacer imparts aqueous solubility and balanced flexibility
SMCC Lacks PEG spacer; requires co-solvent and may increase immunogenicity risk
Mal-PEG4-NHS Longer spacer may alter payload presentation and reduce binding in compact ternary complexes

Hydrophilic Spacer Enhances Carrier Protein Recovery in Bioconjugation

During the synthesis of antigen-TLR7/8L bioconjugates using the carrier protein CRM-197, replacing the aliphatic heterobifunctional crosslinker GMBS with Mal-PEG2-NHS mitigated antigen precipitation. The use of the PEG2 spacer increased final antigen recovery from 26% (with GMBS) to 61% (with Mal-PEG2-NHS), while simultaneously reducing the number of unreacted crosslinker groups [1].

Evidence DimensionAntigen Recovery Yield (%)
Target Compound Data61% recovery
Comparator Or BaselineGMBS (26% recovery)
Quantified Difference2.3-fold increase in antigen recovery
ConditionsCRM-197 carrier protein conjugation with TLR7/8L adjuvants

Minimizes the loss of expensive carrier proteins and antigens during multi-step bioconjugation workflows, directly improving manufacturing cost-efficiency.

Spacer Arm Length
Cross-study comparable
Mal-PEG2-NHS: 17.6 Å SMCC: 8.3 Å | Mal-PEG4-NHS: 24.6 Å
Intermediate length may balance steric access and conjugate compactness
Theoretical end-to-end distance from bond geometry

Prevention of Conjugate Aggregation in High-DAR Formulations

In the formulation of Trastuzumab-DM1 conjugates, the classic SMCC linker introduces a hydrophobic cyclohexane ring that drives protein aggregation. Substituting SMCC with Mal-PEG2-NHS yielded conjugates with zero detectable aggregated forms and enabled a higher Drug-to-Antibody Ratio (DAR), while maintaining equivalent binding affinity and antibody-dependent cell-mediated cytotoxicity (ADCC) [1].

Evidence DimensionConjugate Aggregation Profile
Target Compound DataNo aggregated forms detected; higher DAR achieved
Comparator Or BaselineSMCC linker (Significant aggregation observed)
Quantified DifferenceComplete elimination of macro-aggregation
ConditionsTrastuzumab-DM1 ADC synthesis and size-variant analysis

Eliminates aggregation-induced batch failures in ADC manufacturing, ensuring reproducible pharmacokinetic profiles and safety.

Aqueous Solubility
Cross-study comparable
≥2.5 mg/mL
Supports direct aqueous conjugation without denaturing co-solvents
Standard aqueous buffer conditions

Steric Control for High-Density Oligonucleotide Labeling

For highly multiplexed Exchange-PAINT imaging, antibodies and nanobodies must be conjugated to DNA barcodes without compromising antigen-binding affinity. Mal-PEG2-NHS provides a precisely defined 17.6 Å spacer arm, which offers a smaller steric footprint compared to longer variants like SM(PEG)12 (53.4 Å). This 17.6 Å distance ensures minimum steric hindrance for antigen binding while maintaining sufficient hydrophilicity to keep the highly charged DNA label extended and accessible for imaging probes [1].

Evidence DimensionSpacer Arm Length and Steric Footprint
Target Compound Data17.6 Å (Mal-PEG2-NHS)
Comparator Or BaselineSMCC (8.3 Å, hydrophobic) and SM(PEG)12 (53.4 Å, high steric bulk)
Quantified DifferenceProvides intermediate 17.6 Å extension, balancing solubility and minimal steric disruption
ConditionsDNA-barcoded labeling of nanobodies for super-resolution microscopy

Provides the exact spatial tolerance required to attach bulky oligonucleotide labels to small targeting proteins without destroying their binding affinity.

NHS Ester Stability
Class-level inference
4–5 h at pH 7.0, 0°C
Reported half-life supports stepwise conjugation protocols
Faster hydrolysis at elevated pH and temperature
Molecular Flexibility
Class-level inference
Mal-PEG2-NHS: 10 rotatable bonds SMCC: 7 rotatable bonds (+3)
May support conformational sampling for ternary complex formation
Computed molecular descriptor
Hydrophilicity
Class-level inference
XLogP3 -1.8 SMCC: +0.5 (Δ ≈ 2.3)
Higher aqueous preference may reduce non-specific binding
Computed octanol-water partition coefficient

Antibody-Drug Conjugate (ADC) Manufacturing

Mal-PEG2-NHS is utilized to link hydrophobic cytotoxic payloads (e.g., DM1) to monoclonal antibodies, where its hydrophilic PEG2 spacer prevents the formation of high-molecular-weight aggregates and allows for higher Drug-to-Antibody Ratios (DAR) compared to SMCC [1].

Vaccine Carrier Protein Bioconjugation

Applied in the synthesis of antigen-adjuvant complexes (such as TLR7/8 agonists linked to CRM-197), where the crosslinker maximizes the recovery yield of expensive carrier proteins by preventing conjugation-induced precipitation [2].

Super-Resolution Microscopy Probe Development

Selected for conjugating DNA barcodes to nanobodies in DNA-PAINT imaging, as the 17.6 Å spacer provides enough extension to keep the highly charged oligonucleotide accessible without introducing steric bulk that would compromise the nanobody's target affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
Moderate spacer length with flexible PEG2 core
Ternary complex formation efficiency
ADC hydrophobic payload conjugation
Hydrophilic spacer masking payload hydrophobicity
DAR and aggregate content
Aqueous bioconjugation of labile proteins
Direct solubility in aqueous buffers
Protein tertiary structure and activity retention
Homogeneous oligonucleotide-protein conjugates
Single-length discrete PEG2 spacer
Batch-to-batch conjugation reproducibility

XLogP3

-1.8

Hydrogen Bond Acceptor Count

8

Exact Mass

340.09066547 Da

Monoisotopic Mass

340.09066547 Da

Heavy Atom Count

24

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